molecular formula C9H18ClN B1485258 2,2-Dimethylhept-6-yn-1-amine hydrochloride CAS No. 2097979-65-0

2,2-Dimethylhept-6-yn-1-amine hydrochloride

Cat. No. B1485258
CAS RN: 2097979-65-0
M. Wt: 175.7 g/mol
InChI Key: FPEDUYVDNFSNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhept-6-yn-1-amine hydrochloride (DMH-HCl) is an organic compound belonging to the class of heterocyclic amines, which is widely used as a building block in organic synthesis. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. DMH-HCl is also used in the preparation of several biologically active compounds and is a key component in the synthesis of several important drugs. This article will discuss the synthesis method of DMH-HCl, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Antifungal Applications

2,2-Dimethylhept-6-yn-1-amine hydrochloride: is an allylamine derivative used in the treatment of fungal infections. It inhibits ergosterol synthesis by blocking squalene epoxidase, an enzyme crucial for fungal cell wall synthesis . This compound is particularly effective against dermatophytoses, pityriasis versicolor, and cutaneous candidiasis. Its application extends to treating superficial fungal infections like seborrheic dermatitis, tinea capitis, and onychomycosis, especially valued for its short-duration therapy .

Bacterial Cell Wall Synthesis Inhibition

Apart from its antifungal properties, this compound also exhibits activity against bacterial cell walls. By inhibiting the growth of bacterial cell walls, it leads to cell death, as the contents of the cell become unprotected . This property is significant for developing treatments against bacterial infections that exhibit resistance to traditional antibiotics.

Analytical Chemistry

In the field of analytical chemistry, 2,2-Dimethylhept-6-yn-1-amine hydrochloride is used for qualitative and quantitative estimation to ensure the safety and efficacy of drugs in different matrices. It is involved in methods using liquid chromatography techniques, titration, and absorption spectrophotometry in the ultraviolet and infrared regions . The compound’s characteristics make it a valuable reference substance for method development and optimization.

Dermatological Therapeutics

This compound is applied topically for various dermatological conditions. It is used in the treatment of jock itch (tinea cruris), athlete’s foot (tinea pedis), and ringworm. Its efficacy in these conditions is due to its ability to penetrate the skin and reach the site of infection, providing effective treatment with minimal systemic absorption .

Pharmaceutical Quality Assurance

In pharmaceutical quality assurance, 2,2-Dimethylhept-6-yn-1-amine hydrochloride plays a role in the estimation of drug purity and identification of impurities. It is essential for maintaining the integrity of pharmaceutical products and ensuring that they meet the required standards for safety and effectiveness .

properties

IUPAC Name

2,2-dimethylhept-6-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-4-5-6-7-9(2,3)8-10;/h1H,5-8,10H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEDUYVDNFSNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC#C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhept-6-yn-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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